8,8-Dichloro-4-(propan-2-yl)-3,5-dioxabicyclo[5.1.0]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Dichloro-4-(propan-2-yl)-3,5-dioxabicyclo[510]octane is a chemical compound with the molecular formula C10H16Cl2O2 It is a bicyclic compound characterized by the presence of two chlorine atoms and a dioxabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dichloro-4-(propan-2-yl)-3,5-dioxabicyclo[5.1.0]octane typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of a chlorinated precursor in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
8,8-Dichloro-4-(propan-2-yl)-3,5-dioxabicyclo[5.1.0]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dechlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxides, while reduction can produce dechlorinated bicyclic compounds .
Scientific Research Applications
8,8-Dichloro-4-(propan-2-yl)-3,5-dioxabicyclo[5.1.0]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 8,8-Dichloro-4-(propan-2-yl)-3,5-dioxabicyclo[5.1.0]octane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
8,8-Dichloro-2-oxabicyclo[5.1.0]octane: Similar in structure but with different functional groups.
8,8-Dibromo-4-oxabicyclo[5.1.0]octane: Contains bromine atoms instead of chlorine.
8,8-Dimethyl-4-oxatricyclo[5.1.0.0(3,5)]octane: Features methyl groups instead of chlorine.
Uniqueness
8,8-Dichloro-4-(propan-2-yl)-3,5-dioxabicyclo[5.1.0]octane is unique due to its specific arrangement of chlorine atoms and the dioxabicyclo structure. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
CAS No. |
651035-98-2 |
---|---|
Molecular Formula |
C9H14Cl2O2 |
Molecular Weight |
225.11 g/mol |
IUPAC Name |
8,8-dichloro-4-propan-2-yl-3,5-dioxabicyclo[5.1.0]octane |
InChI |
InChI=1S/C9H14Cl2O2/c1-5(2)8-12-3-6-7(4-13-8)9(6,10)11/h5-8H,3-4H2,1-2H3 |
InChI Key |
JLJYNXPXYHDRTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1OCC2C(C2(Cl)Cl)CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.